molecular formula C10H20N2O2 B1372467 Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate CAS No. 1049730-81-5

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

Cat. No.: B1372467
CAS No.: 1049730-81-5
M. Wt: 200.28 g/mol
InChI Key: LNDGYTKISRFVOI-UHFFFAOYSA-N
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Description

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O2. It is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and spirocyclic structures .

Biology and Medicine: In biological research, this compound is used to develop new pharmaceuticals, including potential treatments for various diseases. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications .

Biological Activity

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, a compound with the chemical formula C10H20N2O2C_{10}H_{20}N_2O_2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is a four-membered saturated nitrogen-containing heterocycle. The tert-butyl group provides steric hindrance, potentially influencing the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities .

2. Anticancer Properties

The potential anticancer activity of azetidine derivatives has been explored in several studies. These compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific pathways involved often include the modulation of cell cycle regulators and apoptotic factors .

3. Enzyme Inhibition

Preliminary studies suggest that this compound may interact with specific enzymes or receptors in the body, potentially modulating their activity. For example, some azetidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Binding to Enzymes: The compound may bind to active sites of enzymes, inhibiting their function.
  • Cell Signaling Modulation: It could influence signaling pathways related to cell proliferation and survival.
  • Induction of Apoptosis: By activating apoptotic pathways, the compound may lead to programmed cell death in cancer cells.

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of azetidine derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Enzyme InhibitionShowed potent inhibition of AChE with IC50 values comparable to standard drugs.

Properties

IUPAC Name

tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDGYTKISRFVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676712
Record name tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-81-5
Record name tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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